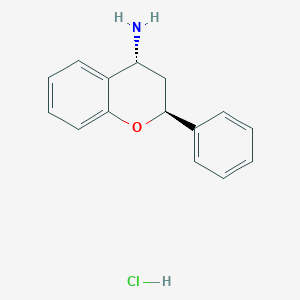

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylchroman-4-one.

Reduction: The carbonyl group of 2-phenylchroman-4-one is reduced to form the corresponding alcohol.

Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like sodium cyanoborohydride and an appropriate amine source.

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the reduction and amination steps, and large-scale chromatography for enantiomeric separation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

Reduction: The chroman ring can be further reduced under strong reducing conditions.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Fully reduced chroman derivatives.

Substitution: Halogenated or nitrated aromatic derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain G-protein coupled receptors, influencing neurological pathways.

Medicine

In medicine, this compound is investigated for its neuroprotective properties. It is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Industry

Industrially, the compound is used in the development of pharmaceuticals. Its hydrochloride salt form is particularly valuable for creating stable and soluble drug formulations.

Mécanisme D'action

The mechanism of action of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in the brain. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating signal transduction pathways. This modulation can lead to neuroprotective effects, reducing neuronal damage and promoting cell survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine: Another enantiomer with different pharmacological properties.

2-Phenylchroman-4-one: The precursor in the synthesis, lacking the amine group.

Chroman derivatives: Various derivatives with modifications on the chroman ring.

Uniqueness

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers and other chroman derivatives. Its hydrochloride form also enhances its pharmaceutical applicability by improving solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Activité Biologique

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article synthesizes current research findings, case studies, and experimental data concerning the compound's biological effects.

Chemical Structure and Properties

The compound is characterized by its chromene structure, which is a bicyclic compound that includes a benzene ring fused to a pyran ring. Its molecular formula is C15H15ClN with a molecular weight of approximately 260.74 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmacological studies.

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of DPP-IV. DPP-IV is an enzyme that plays a vital role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion.

- Case Study : A study demonstrated that an oral dose of 3 mg/kg of this compound resulted in over 80% inhibition of DPP-IV activity within 24 hours. This level of inhibition is comparable to that achieved by established DPP-IV inhibitors like omarigliptin .

2. Antidiabetic Effects

In addition to its DPP-IV inhibitory activity, this compound has shown promising results in improving glucose tolerance in animal models. The efficacy observed suggests potential for development as a therapeutic agent for type 2 diabetes mellitus.

| Parameter | This compound | Omarigliptin |

|---|---|---|

| DPP-IV Inhibition (%) | >80% at 3 mg/kg | >80% at similar doses |

| Improvement in Glucose Tolerance | Comparable to control groups | Established effect |

3. Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies. The compound exhibited favorable absorption and distribution characteristics, indicating its potential for oral administration.

The mechanism through which (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves inhibition of the DPP-IV enzyme, leading to increased levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1). This results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells.

Research Findings

Recent studies have focused on the design and synthesis of various derivatives of this compound to enhance its potency and selectivity as a DPP-IV inhibitor. For instance:

Propriétés

IUPAC Name |

(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H/t13-,15+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDSLDXOMOAWTC-PBCQUBLHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.